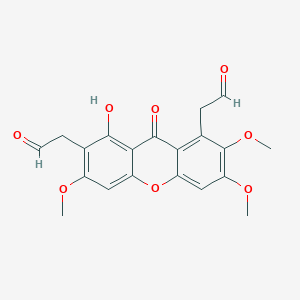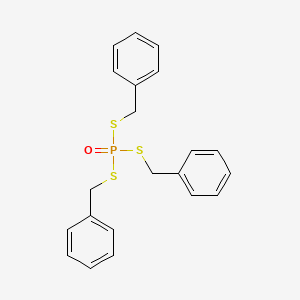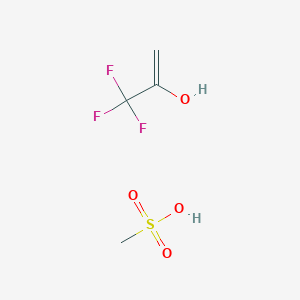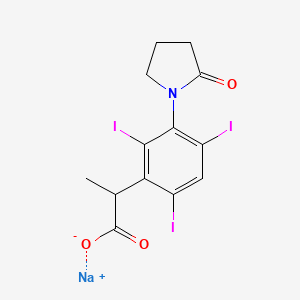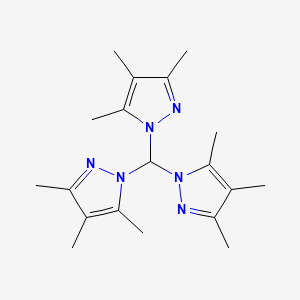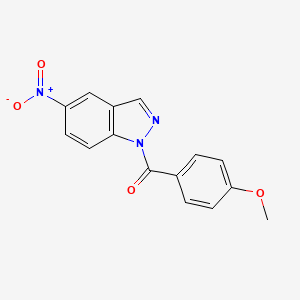
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group at the 5-position and a methoxybenzoyl group at the 1-position of the indazole ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
The synthesis of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- can be achieved through various synthetic routes. One common method involves the cyclization of 2-nitrobenzaldehyde with hydrazine to form the indazole core. The resulting intermediate is then subjected to Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the mixture in an appropriate solvent like dichloromethane.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include 1H-Indazole, 1-(4-methoxybenzoyl)-5-amino- and 1H-Indazole, 1-(4-carboxybenzoyl)-5-nitro-.
Wissenschaftliche Forschungsanwendungen
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxybenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- can be compared with other indazole derivatives such as:
1H-Indazole, 1-(4-methoxybenzoyl)-3-nitro-: Similar structure but with the nitro group at the 3-position.
1H-Indazole, 1-(4-methoxybenzoyl)-5-amino-: Similar structure but with an amino group instead of a nitro group.
1H-Indazole, 1-(4-carboxybenzoyl)-5-nitro-: Similar structure but with a carboxy group instead of a methoxy group.
The uniqueness of 1H-Indazole, 1-(4-methoxybenzoyl)-5-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23856-23-7 |
|---|---|
Molekularformel |
C15H11N3O4 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(5-nitroindazol-1-yl)methanone |
InChI |
InChI=1S/C15H11N3O4/c1-22-13-5-2-10(3-6-13)15(19)17-14-7-4-12(18(20)21)8-11(14)9-16-17/h2-9H,1H3 |
InChI-Schlüssel |
OAQTXKVXMXPLFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
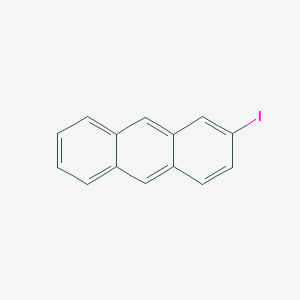
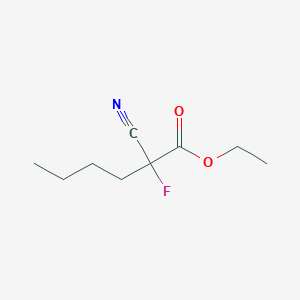
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
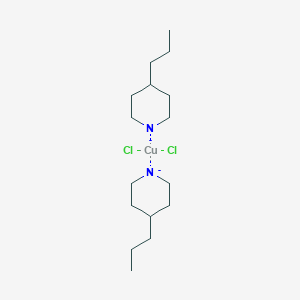
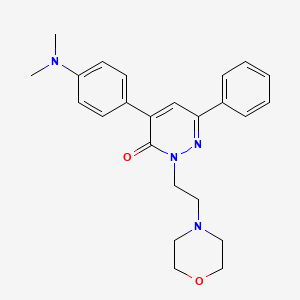
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
